An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile for Advanced Research
An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyridazine-Based Scaffolds
The intersection of heterocyclic chemistry and medicinal research continually unveils novel molecular scaffolds with significant therapeutic potential. Among these, pyridazine derivatives have garnered substantial interest due to their broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular applications.[1][2][3] This guide focuses on a specific, potentially novel compound: "2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile." While a dedicated CAS number for this exact structure is not publicly cataloged, indicating its status as a frontier molecule, its constituent parts—the 6-chloropyridazine core and the 4-methylphenylacetonitrile moiety—are well-characterized.
This document serves as a comprehensive technical resource, providing a scientifically grounded framework for the synthesis, characterization, and potential applications of this compound. By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, we offer a predictive and practical guide for researchers venturing into the exploration of this promising chemical space. Our approach is rooted in explaining the why behind the how, ensuring that every protocol and piece of data is presented within a logical, self-validating context.
Molecular Overview and Physicochemical Predictions
The target molecule, 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile, combines a halogenated diazine ring with a substituted arylacetonitrile. This unique amalgamation suggests a range of chemical properties and potential biological interactions.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₀ClN₃ | Based on structural components. |
| Molecular Weight | ~243.70 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow solid. | Based on similar diarylacetonitrile compounds.[4][5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Characteristic of organic compounds with significant aromatic character.[4] |
| Reactivity | The nitrile group offers a versatile handle for further chemical transformations. The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution. | The electron-deficient nature of the pyridazine ring activates the chlorine for displacement.[6][7][8] |
Proposed Synthetic Pathway: A Convergent Approach
The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can be logically approached through the nucleophilic substitution of a chlorine atom on a pyridazine precursor with a carbanion generated from 4-methylphenylacetonitrile. This method is analogous to established syntheses of similar diarylacetonitrile structures.
Key Starting Materials
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3,6-Dichloropyridazine: A commercially available and versatile starting material for introducing the pyridazine core.[6][7]
-
4-Methylphenylacetonitrile: The source of the substituted arylacetonitrile moiety, also commercially available.[4]
Step-by-Step Synthetic Protocol
Reaction: Nucleophilic substitution of 3,6-dichloropyridazine with the carbanion of 4-methylphenylacetonitrile.
-
Carbanion Formation:
-
To a solution of 4-methylphenylacetonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (1.0-1.2 eq) at a reduced temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The strong base is required to deprotonate the benzylic carbon of 4-methylphenylacetonitrile, forming a resonance-stabilized carbanion. The low temperature prevents side reactions. Suitable bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂).
-
-
Nucleophilic Substitution:
-
Slowly add a solution of 3,6-dichloropyridazine (1.0-1.1 eq) in the same dry solvent to the carbanion solution, maintaining the reduced temperature.
-
Causality: The electron-rich carbanion acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the pyridazine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring facilitates this substitution.[6]
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.
-
Caption: Relationship between structure and potential applications.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the molecular structure, confirming the presence of both the pyridazine and 4-methylphenyl groups, and verifying their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2240-2260 cm⁻¹ will indicate the nitrile (C≡N) functional group.
-
Melting Point Analysis: A sharp melting point range will be indicative of high purity.
Safety and Handling Protocols
Given the chemical nature of the target compound and its precursors, strict adherence to safety protocols is paramount.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option for many organic solvents). [9]Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Specific Hazards of Precursors and Related Compounds:
-
3,6-Dichloropyridazine: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [10] * Organic Nitriles: Can be toxic and may release hydrogen cyanide upon combustion or in the presence of strong acids. [11][12]They should be handled with care, and appropriate engineering controls should be in place. [12][13]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Caption: Essential safety protocols for laboratory handling.
References
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MySkinRecipes. (n.d.). 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. Retrieved from [Link]
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Bentham Science Publishers. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. PubMed. Retrieved from [Link]
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Taylor & Francis Online. (1994). Facile One-Pot Synthesis of Polyfluorinated Diarylacetonitriles. Synthetic Communications. Retrieved from [Link]
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ResearchGate. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]
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National Central University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]
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PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]
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Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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ResearchGate. (2021). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]
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